![molecular formula C19H14O3 B5549676 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5549676.png)

3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one

説明

Synthesis Analysis

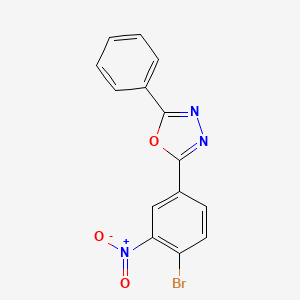

The synthesis of 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one and related compounds often involves multi-component reactions, including Michael addition, nucleophilic addition, and subsequent intramolecular cyclization. For instance, a novel synthesis pathway via a four-component reaction involving substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions has been developed, demonstrating an efficient method to obtain biologically intriguing structures (Zhou et al., 2013).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using a combination of experimental and theoretical methodologies. X-ray diffraction methods have confirmed the solid-state molecular structure, showing a coplanar arrangement of the fused phenyl and hetero-cycle rings. Ab initio(MP2) and DFT methods align well with experimental data, indicating a significant intra-molecular charge transfer capability within the molecule (Turbay et al., 2014).

Chemical Reactions and Properties

These compounds exhibit a variety of chemical behaviors, including the ability to undergo photooxygenation, where synthesized furocoumarins in the presence of a singlet oxygen sensitizer lead to photo-cleaved products through cycloaddition of singlet oxygen with the furan moiety (El-Gogary et al., 2015). This reactivity is pivotal in exploring the chemical properties of these compounds.

Physical Properties Analysis

The physical properties, including crystal structure and spectroscopic characteristics, have been thoroughly investigated. The crystallization in specific space groups and the determination of molecules per unit cell provide detailed insights into the compound's arrangement and physical state. Spectroscopic studies, such as infrared absorption and Raman dispersion spectra, complemented by theoretical calculations, have facilitated a deep understanding of the vibrational modes of the molecule (Turbay et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, outline the versatile nature of this compound derivatives. For example, the novel synthesis of 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid via multicomponent condensation highlights the compound's ability to form complex structures under specific conditions (Lichitsky et al., 2021).

科学的研究の応用

Synthesis and Chemical Properties

- The synthesis of 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one, as part of angular furocoumarin derivatives, was achieved through Williamson reaction and cyclization in polyphosphoric acid. These compounds underwent photooxygenation in the presence of tetraphenylporphine, yielding photo-cleaved o-benzoylhydroxy derivatives through [2+2] cycloaddition of singlet oxygen with the furan moiety (El-Gogary, Hashem, & Khodeir, 2015).

Structural and Theoretical Analysis

- A novel psolaren derivative, closely related to the structure of this compound, was characterized using experimental and theoretical methods, including X-ray diffraction and ab initio and DFT methods. This study highlighted the potential for intra-molecular charge transfer related to the bioactivity of the compound (Turbay et al., 2014).

Biological and Medicinal Applications

- Related compounds to this compound have been synthesized and tested for antimycobacterial activity. For example, 4-(7,7-dimethyl-7H-furo[3,2-f]chromen-2-yl)pyridine and its analogues showed promising results against Mycobacterium bovis and Mycobacterium tuberculosis, with some compounds exhibiting enhanced antimycobacterial properties (Alvey et al., 2009).

Photophysical Properties

- The synthesis of compounds containing this compound moiety under microwave irradiation was reported. These reactions offered better yields than conventional methods, indicating the efficiency of microwave-assisted synthesis for such compounds (Kumar & Rajitha, 2006).

Antioxidant Activity

- Two isobenzofuranone derivatives structurally related to this compound were isolated from Phyllanthus emblica. These compounds demonstrated significant antioxidant activity, suggesting potential applications in areas requiring antioxidant properties (Gao et al., 2019).

将来の方向性

The future directions for research on 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one could include further exploration of its synthesis, characterization, and potential biological activities. Given the reported activities of related compounds , it may be of interest to investigate whether this compound possesses similar properties.

特性

IUPAC Name |

3,4-dimethyl-9-phenylfuro[2,3-f]chromen-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c1-11-8-15-18(19-17(11)12(2)10-21-19)14(9-16(20)22-15)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTZJFBZXCJFJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C4=C1C(=CO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)

![N-[3-(1-azepanyl)propyl]-2-(hydroxyimino)acetamide](/img/structure/B5549604.png)

![1-(2-chlorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethanol](/img/structure/B5549613.png)

![2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5549614.png)

![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549618.png)

![methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549627.png)

![1-ethyl-3-isobutyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5549641.png)

![1-(2-amino-2-oxoethyl)-N-{2-[4-(dimethylamino)phenyl]ethyl}-4-piperidinecarboxamide](/img/structure/B5549643.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5549656.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549668.png)

![(4aS*,7aR*)-1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5549687.png)